molecular formula C11H15NO4S B13659753 tert-Butyl 6-(methylsulfonyl)nicotinate

tert-Butyl 6-(methylsulfonyl)nicotinate

Cat. No.: B13659753
M. Wt: 257.31 g/mol
InChI Key: GPIUURHXCHBGRW-UHFFFAOYSA-N
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Description

tert-Butyl 6-(methylsulfonyl)nicotinate is an organic compound with the molecular formula C11H15NO4S It is a derivative of nicotinic acid, featuring a tert-butyl ester group and a methylsulfonyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(methylsulfonyl)nicotinate typically involves the esterification of nicotinic acid followed by sulfonylation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-(methylsulfonyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl nicotinate: Lacks the methylsulfonyl group, making it less reactive in certain chemical transformations.

    Methyl nicotinate: Similar structure but with a methyl ester group instead of tert-butyl, affecting its steric and electronic properties.

    Ethyl 6-(methylsulfonyl)nicotinate: Similar to tert-Butyl 6-(methylsulfonyl)nicotinate but with an ethyl ester group, which can influence its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both the tert-butyl ester and methylsulfonyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

tert-butyl 6-methylsulfonylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-6-9(12-7-8)17(4,14)15/h5-7H,1-4H3

InChI Key

GPIUURHXCHBGRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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